![molecular formula C11H13N3O B2600089 N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide CAS No. 2411237-13-1](/img/structure/B2600089.png)
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide, also known as MIBC, is a chemical compound that has been used in scientific research for various purposes. MIBC is a cyclopropyl derivative of but-2-ynamide and has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide acts as a modulator of various ion channels in the nervous system, including the GABA receptor, voltage-gated sodium channels, and TRPV1 channels. N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has been found to increase the activity of GABA receptors, which leads to anxiolytic and anticonvulsant effects. N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has also been found to inhibit voltage-gated sodium channels, which can reduce pain and prevent seizures. Additionally, N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has been found to modulate TRPV1 channels, which can reduce pain and inflammation.
Biochemical and Physiological Effects:
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has been found to have a range of biochemical and physiological effects, including anxiolytic, anticonvulsant, analgesic, and anti-inflammatory effects. N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has also been found to have sedative effects, which can be useful in the treatment of anxiety and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has several advantages for lab experiments, including its high potency and selectivity for ion channels in the nervous system. However, N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide, including further studies on its mechanism of action, its potential use in the treatment of pain, anxiety, and epilepsy, and its potential use as a tool for studying ion channels in the nervous system. Additionally, future research could focus on developing new derivatives of N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide with improved solubility and reduced toxicity.
In conclusion, N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide is a chemical compound that has been used in scientific research for various purposes, including as a ligand for the GABA receptor, as an inhibitor of voltage-gated sodium channels, and as a modulator of TRPV1 channels. N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has a range of biochemical and physiological effects, including anxiolytic, anticonvulsant, analgesic, and anti-inflammatory effects. While N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has several advantages for lab experiments, it also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Future research on N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide could focus on further understanding its mechanism of action, its potential use in the treatment of various conditions, and the development of new derivatives with improved properties.
Méthodes De Synthèse
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide can be synthesized through a multistep reaction involving the reaction of 3-methylimidazole with cyclopropyl bromide, followed by the reaction of the resulting product with but-2-ynoic acid. The final product is purified through recrystallization to obtain pure N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide.
Applications De Recherche Scientifique
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has been used in scientific research for various purposes, including as a ligand for the gamma-aminobutyric acid (GABA) receptor, as an inhibitor of voltage-gated sodium channels, and as a modulator of the transient receptor potential vanilloid 1 (TRPV1) channel. N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has also been studied for its potential use in the treatment of pain, anxiety, and epilepsy.
Propriétés
IUPAC Name |
N-[1-(3-methylimidazol-4-yl)cyclopropyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-3-4-10(15)13-11(5-6-11)9-7-12-8-14(9)2/h7-8H,5-6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFJPYNMCGYZJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CC1)C2=CN=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

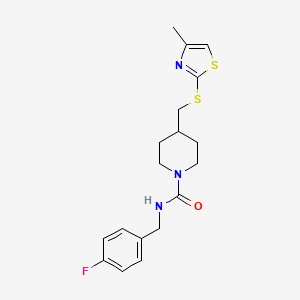
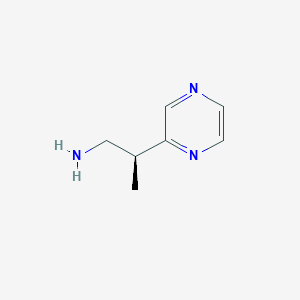
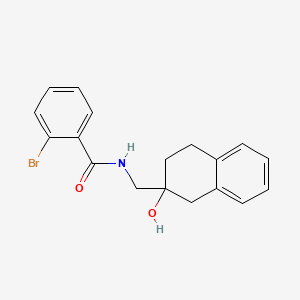
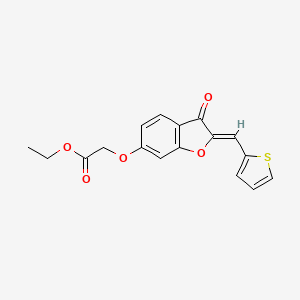
![5-(4-ethoxy-3-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2600012.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2-(4-methylphenyl)sulfanylpyridine-3-carbohydrazide](/img/structure/B2600015.png)
![6-methoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2600016.png)
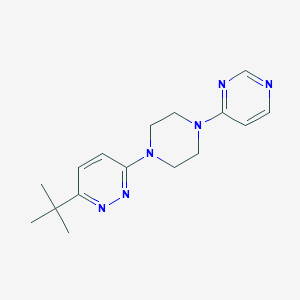
![3-(4-ethoxy-3-methoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2600021.png)
![Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate](/img/structure/B2600024.png)
![3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2600025.png)
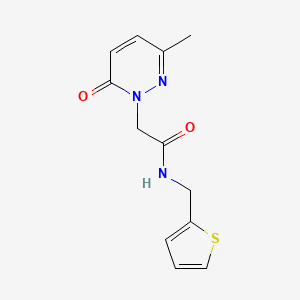
![Methyl 4-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylcarbamoyl]benzoate](/img/structure/B2600028.png)